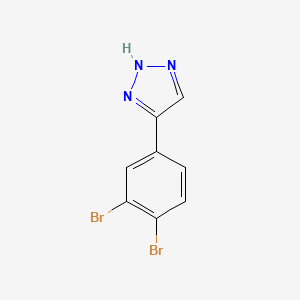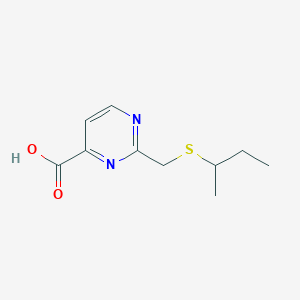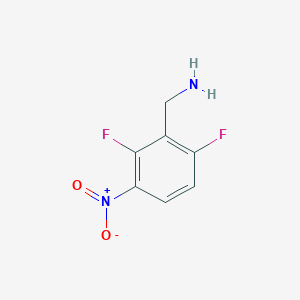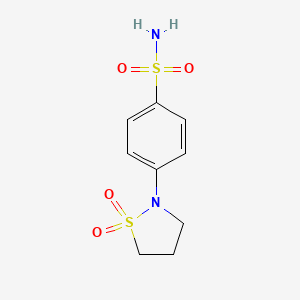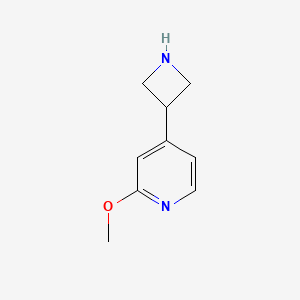
4-(3-Azetidinyl)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Azetidinyl)-2-methoxypyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and an azetidinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azetidinyl)-2-methoxypyridine typically involves the formation of the azetidinyl ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-methoxypyridine with an azetidinyl precursor under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(3-Azetidinyl)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidinyl group to other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(3-Azetidinyl)-2-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Azetidinyl)-2-methoxypyridine involves its interaction with specific molecular targets. The azetidinyl group can interact with enzymes or receptors, modulating their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
- 1-(3-Azetidinyl)-4-methylpiperazine hydrochloride
- 3-(3-Azetidinyl)pyridine Hydrochloride .
Uniqueness
4-(3-Azetidinyl)-2-methoxypyridine is unique due to the presence of both the azetidinyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions that are not observed in similar compounds .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-2-methoxypyridine |
InChI |
InChI=1S/C9H12N2O/c1-12-9-4-7(2-3-11-9)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 |
InChI Key |
RTSFFGTUPSCFOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




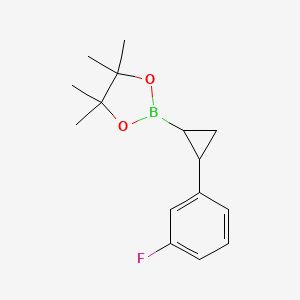

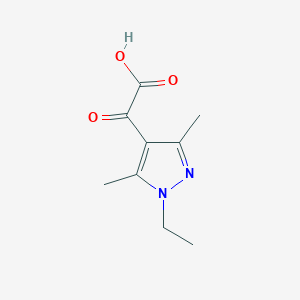
![[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)

